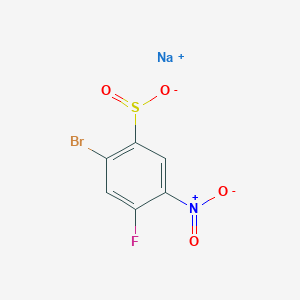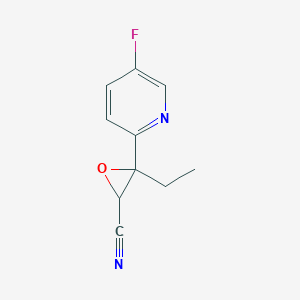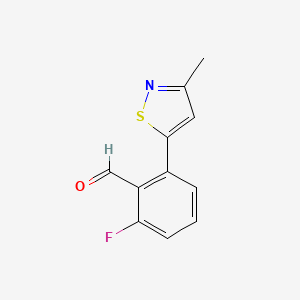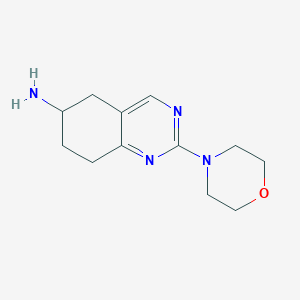
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an amino group at the 4-position, a methyloxolan group at the 6-position, and a triazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyloxolan-2-ylamine with cyanuric chloride, followed by the introduction of an amino group at the 4-position through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazinone core to its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methyloxolan positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized triazines.
Aplicaciones Científicas De Investigación
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thione
- 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2,4-dione
- 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2,4,6-trione
Uniqueness
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific substitution pattern and the presence of the methyloxolan group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H12N4O2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
4-amino-6-(2-methyloxolan-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O2/c1-8(3-2-4-14-8)5-10-6(9)12-7(13)11-5/h2-4H2,1H3,(H3,9,10,11,12,13) |
Clave InChI |
VPASPLOHENXUCV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCO1)C2=NC(=NC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)


![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)


